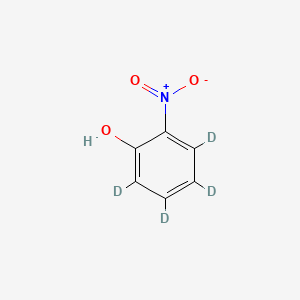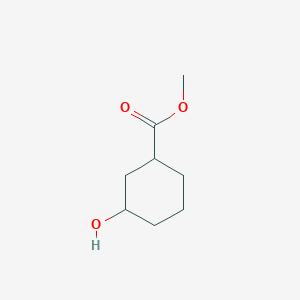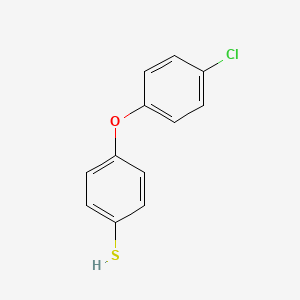
3-氯-5-硝基苯甲醛
描述
3-Chloro-5-nitrobenzaldehyde (CAS Number: 22233-54-1) is a research chemical . It has a molecular weight of 185.57 and is used in the facile synthesis of fluorescent thiazole coumarinyl compounds and their electrochemical, time-resolve fluorescence, and solvatochromic properties .
Synthesis Analysis
The synthesis of 3-Chloro-5-nitrobenzaldehyde involves a multi-step reaction with three steps . The details of the synthesis process are not fully available from the search results.Molecular Structure Analysis
The molecular formula of 3-Chloro-5-nitrobenzaldehyde is C7H4ClNO3 . The InChI code is 1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H .Chemical Reactions Analysis
3-Chloro-5-nitrobenzaldehyde is used in the facile synthesis of fluorescent thiazole coumarinyl compounds . The exact chemical reactions involving 3-Chloro-5-nitrobenzaldehyde are not fully detailed in the search results.Physical And Chemical Properties Analysis
3-Chloro-5-nitrobenzaldehyde has a boiling point of 281.4°C and a density of 1.5±0.1 g/cm3 . It appears as a yellow powder .科学研究应用
光谱学和分子分析
- 振动光谱:傅里叶变换红外(FT-IR)和拉曼光谱技术已被用于研究氯硝基苯甲醛衍生物的分子结构和振动特性。这些研究提供了对分子稳定性、能量分布和化学活性的见解,如 4-氯-3-硝基苯甲醛的研究所示 (Karunakaran 和 Balachandran,2012 年)。
有机合成
杂环化合物的合成:氯硝基苯甲醛衍生物在各种杂环化合物的合成中发挥作用。例如,使用涉及邻硝基苯甲醛(3-氯-5-硝基苯甲醛的近亲)的缩合反应合成了 5-氯-3-(2-噻吩基)-2,1-苯并异恶唑,一种复杂的有机化合物 (Klemm、Klopfenstein 和 Nelson,1982 年)。
抗菌剂的合成:一些氯硝基苯甲醛衍生物已因其在合成抗菌剂中的潜力而被探索。例如,一项关于合成 10-甲氧基-4.8-二硝基-6H-苯并 [2,3-c]色满-6-酮的研究涉及使用甲氧基-5-硝基苯甲醛,表明该化合物在制造抗菌剂中的用途 (Havaldar、Bhise 和 Burudkar,2004 年)。
化学中间体
化学合成中的中间体:氯硝基苯甲醛是各种化学品合成中的关键中间体。例如,由 3-硝基甲苯制备的 3-硝基苯甲醛是几个化学过程中的关键中间体 (陆春旭,2007 年)。
硝化研究:这些化合物还用于研究硝化过程,如涉及苯甲醛硝化以生产 2-硝基苯甲醛和 3-硝基苯甲醛的研究,这两者在化工行业都很重要 (Russo 等人,2017 年)。
安全和危害
作用机制
Target of Action
3-Chloro-5-nitrobenzaldehyde is a chemical compound that primarily targets carbon acid compounds and aldehydes . These targets play a crucial role in various biochemical reactions, including the Knoevenagel Condensation .
Mode of Action
The compound interacts with its targets through a process known as the Knoevenagel Condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . An enol intermediate is formed initially, which then reacts with the aldehyde. The resulting aldol undergoes subsequent base-induced elimination .
Biochemical Pathways
The Knoevenagel Condensation is a key biochemical pathway affected by 3-Chloro-5-nitrobenzaldehyde . This pathway leads to the formation of α,β-unsaturated compounds, which are important in various biochemical processes, including the synthesis of certain types of organic compounds .
Result of Action
The molecular and cellular effects of 3-Chloro-5-nitrobenzaldehyde’s action primarily involve the formation of α,β-unsaturated compounds . These compounds can participate in further reactions, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-nitrobenzaldehyde. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the presence of certain substances, such as bases, can affect the compound’s reactivity .
生化分析
Biochemical Properties
3-Chloro-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of fluorescent compounds. It interacts with various enzymes and proteins, facilitating the formation of thiazole coumarinyl derivatives. These interactions are primarily based on the electrophilic nature of the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins. The nitro group enhances the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic attack .
Cellular Effects
3-Chloro-5-nitrobenzaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation. Additionally, 3-Chloro-5-nitrobenzaldehyde can impact cellular metabolism by inhibiting or activating specific metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3-Chloro-5-nitrobenzaldehyde involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme conformation and activity, ultimately affecting cellular processes. Furthermore, 3-Chloro-5-nitrobenzaldehyde can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-nitrobenzaldehyde can change over time. The compound is relatively stable under inert gas conditions at low temperatures (2-8°C), but it can degrade over time when exposed to light and air. Long-term exposure to 3-Chloro-5-nitrobenzaldehyde in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-nitrobenzaldehyde vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, 3-Chloro-5-nitrobenzaldehyde can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
3-Chloro-5-nitrobenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. Additionally, the nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical reactions. These metabolic transformations can affect the compound’s activity and toxicity .
Transport and Distribution
Within cells and tissues, 3-Chloro-5-nitrobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 3-Chloro-5-nitrobenzaldehyde can also be influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 3-Chloro-5-nitrobenzaldehyde is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can influence cellular processes. The localization of 3-Chloro-5-nitrobenzaldehyde can also affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .
属性
IUPAC Name |
3-chloro-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGORBDLPVCCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482321 | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22233-54-1 | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)



![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)





